Plerixafor Octahydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Plerixafor involves several key steps, starting from diethyl malonate and progressing through a series of reactions including aminolysis with ethylenediamine, Michael reaction with methyl acrylate, and cyclization, to finally yield 1,4,8,11-tetraazacyclotetradecane-5,7,12-trione. This intermediate undergoes condensation with α,α'-dibromo-p-xylene, followed by reduction to produce Plerixafor. This synthesis pathway is noted for its low cost, convenient operations, and suitability for industrial manufacturing without the need for column chromatography, achieving an overall yield of 27.5% (Hu Yang, 2010).
Molecular Structure Analysis
Plerixafor is a bicyclam derivative that acts by blocking the CXCR4 chemokine receptor. Its molecular structure facilitates the rapid movement of stem cells out of the bone marrow and into circulating blood. The effectiveness of Plerixafor in various applications, including stem cell mobilization, is significantly attributed to its unique molecular structure that specifically antagonizes CXCR4 (Drugs in R & D, 2007).
Chemical Reactions and Properties
Plerixafor Octahydrochloride's chemical properties are central to its function as a stem cell mobilizer. It selectively inhibits the binding of CXCR4 to its natural ligand, SDF-1, disrupting a crucial interaction for hematopoietic stem cell trafficking. This mechanism is pivotal for its application in mobilizing stem cells for autologous transplantation in patients with conditions like non-Hodgkin lymphoma and multiple myeloma (A. Cashen, 2009).
Physical Properties Analysis
The physical properties of Plerixafor Octahydrochloride, such as its solubility in water and stability under various conditions, play a critical role in its formulation and administration. While specific studies focusing exclusively on the physical properties of Plerixafor Octahydrochloride were not identified, its formulation as an injectable solution for clinical use implies a thorough understanding and optimization of these properties to ensure efficacy and patient safety.
Chemical Properties Analysis
Plerixafor's chemical properties, including its reactivity and interaction with biological molecules, underpin its therapeutic utility. Its ability to antagonize the CXCR4 receptor is a direct consequence of its chemical structure, enabling it to effectively mobilize hematopoietic stem cells by interfering with the CXCR4-SDF-1 axis. This property is crucial for its use in enhancing stem cell mobilization for transplantation (Jingzhe Wang et al., 2020).
Safety And Hazards
Plerixafor Octahydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .
Future Directions
Plerixafor Octahydrochloride is currently used in patients with mobilization failure with G-CSF and is administered subcutaneously . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure . The incidence of mobilization failure among donors is lower, but Plerixafor is not approved among donors with mobilization failure .
properties
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8.8ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPDYPUTTUXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H62Cl8N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935148 | |
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Plerixafor Octahydrochloride | |
CAS RN |
155148-31-5 | |
Record name | JM 3100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLERIXAFOR OCTAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD49913540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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